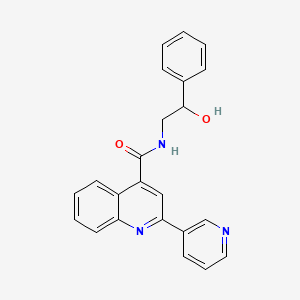![molecular formula C29H34N2O3 B5956109 2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]cyclohexane-1,3-dione](/img/structure/B5956109.png)
2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]cyclohexane-1,3-dione is a synthetic compound with a complex molecular structure. Its intricate design suggests potential utility across various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]cyclohexane-1,3-dione typically involves multi-step organic reactions. Key starting materials include benzyloxy indole derivatives and cyclohexane-1,3-dione. The process might require:
Condensation reactions
Catalysis under controlled temperatures
Specialized solvents and purification techniques
Industrial Production Methods
For industrial-scale production, robust methods like high-throughput reactors and automation for monitoring reaction conditions are employed. Precision in scaling up lab protocols ensures consistency and purity in the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound may be susceptible to oxidation, particularly at reactive sites like the indole ring.
Reduction: : Possible reduction reactions could alter the functional groups attached to the indole framework.
Substitution: : Nucleophilic or electrophilic substitutions might modify the compound's structure at various positions.
Common Reagents and Conditions
Oxidation: : Use of agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: : Involves reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Can include halogenation with reagents like bromine (Br2) or chlorination agents.
Major Products
The products depend on the specific type of reaction and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]cyclohexane-1,3-dione has diverse applications:
Chemistry: : Utilized as an intermediate in synthesizing complex organic molecules.
Biology: : Studied for its interaction with various biological macromolecules.
Medicine: : Potential candidate for drug development, particularly in targeting specific biochemical pathways.
Industry: : Used in the production of specialty chemicals and materials.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets:
Molecular Targets: : Proteins, enzymes, or nucleic acids.
Pathways Involved: : It may modulate pathways like signal transduction or metabolic processes, influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(1-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)acetyl)cyclohexane-1,3-dione
2-(1-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)butylidene)cyclohexane-1,3-dione
Uniqueness
Molecular Structure: : The unique arrangement of functional groups in 2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]cyclohexane-1,3-dione offers distinct chemical and biological properties.
Applications: : Its diverse potential in multiple fields sets it apart from similar compounds.
This compound presents a promising avenue for further research and development across various scientific domains.
Properties
IUPAC Name |
2-[C-butyl-N-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-3-hydroxycyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O3/c1-3-4-11-26(29-27(32)12-8-13-28(29)33)30-17-16-23-20(2)31-25-15-14-22(18-24(23)25)34-19-21-9-6-5-7-10-21/h5-7,9-10,14-15,18,31-32H,3-4,8,11-13,16-17,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMYQDNCWWVXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=NCCC1=C(NC2=C1C=C(C=C2)OCC3=CC=CC=C3)C)C4=C(CCCC4=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-(3,5-dibromo-4-hydroxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5956028.png)
![4-{[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B5956042.png)
![N-[2-(acetylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5956048.png)

![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5956065.png)
![2,2'-[4-(3-methoxybenzyl)-1,3-piperazinediyl]diethanol](/img/structure/B5956080.png)
![5-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5956091.png)

![N-9H-fluoren-9-yl-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5956107.png)


![N-(2-methoxyphenyl)-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B5956125.png)
![N-[2-(2-furyl)ethyl]-5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5956128.png)
![2-[4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5956131.png)
